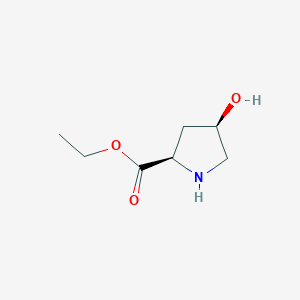

(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate

Description

(2R,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative with a hydroxyl group at the 4-position and an ethyl ester at the 2-position. This compound is structurally related to hydroxyproline, an amino acid critical in collagen biosynthesis. Its stereochemistry (2R,4R) distinguishes it from other diastereomers, such as (2S,4R) or (2R,4S), which exhibit distinct physicochemical and biological properties. The ethyl ester moiety enhances lipophilicity compared to carboxylate or methyl ester analogs, influencing its applications in drug development, particularly as a linker in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name |

ethyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHQESARJMGVCZ-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most documented synthesis begins with diethyl oxalate and 1-bromo-3-substituted propylene (e.g., 1-bromo-propylene) via a six-step sequence:

-

Grignard reaction to form 2-carbonyl-3-allyl acetic acid ethyl ester.

-

Addition reaction with methyl cyanoacetate.

-

Cyclization to generate 4-methyl-pipecolic acid ethyl ester.

-

Benzyl ester protection using chloroformic acid benzyl ester.

-

Deprotection via hydrogenolysis.

-

Resolution with L-tartaric acid to isolate the (2R,4R)-enantiomer.

Key Steps and Conditions:

-

Grignard Reaction :

-

Addition Reaction :

-

Cyclization :

Stereochemical Resolution

The final resolution step employs L-tartaric acid to separate the (2R,4R)-isomer from the trans-diastereomeric mixture:

Alternative Protection/Deprotection Strategies

Benzyl Ester Protection

To prevent side reactions during cyclization, the intermediate 4-methyl-pipecolic acid ethyl ester is protected as an N-benzyloxycarbonyl (Cbz) derivative:

Hydrogenolytic Deprotection

-

Catalyst : Palladium on carbon (Pd/C).

-

Conditions : Hydrogen gas in ethanol at 50–60°C.

Enantioselective Synthesis via Chiral Auxiliaries

Asymmetric Aldol Reaction

A stereocontrolled route involves chiral proline derivatives as auxiliaries:

Example Protocol:

-

Mitsunobu Reaction :

Comparative Analysis of Methods

Industrial-Scale Optimization

Process Intensification

Solvent Selection

-

Preferred Solvents : Ethanol (cyclization), dichloromethane (protection).

-

Green Alternatives : Cyclopentyl methyl ether (CPME) evaluated for Grignard reactions.

Emerging Methodologies

Biocatalytic Approaches

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethyl 4-oxopyrrolidine-2-carboxylate, while reduction can produce ethyl 4-hydroxypyrrolidine-2-methanol .

Scientific Research Applications

(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

| Property | (2R,4R)-Ethyl Ester | (2R,4R)-Methyl Ester HCl | (2S,4R)-Ethyl Ester HCl |

|---|---|---|---|

| Melting Point (°C) | Not reported | 180–185 (decomposes) | 190–195 (decomposes) |

| Solubility (Water) | Low | High (due to HCl salt) | High (due to HCl salt) |

| LogP (Predicted) | 0.45 | -0.32 | 0.38 |

Stereochemical Impact on Reactivity

Biological Activity

(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique stereochemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C7H13NO3

- Molecular Weight : 159.18 g/mol

- IUPAC Name : Ethyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate

The specific stereochemistry of this compound influences its interactions with biological targets, making it distinct from other pyrrolidine derivatives.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with various molecular targets, which can lead to modulation of biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity.

- Modulation of Signaling Pathways : It can influence signaling pathways that are critical for cellular functions, potentially affecting processes such as cell proliferation and apoptosis.

Biological Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a precursor for synthesizing biologically active compounds.

- Drug Development : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Biochemistry : Used in studies related to enzyme mechanisms and metabolic pathways.

Enzyme Inhibition Studies

Research has demonstrated the compound's ability to inhibit enzymes involved in metabolic processes. For instance, studies have shown that it effectively inhibits certain proteases, leading to reduced cell migration in cancerous cells. This inhibition can be quantified using assays such as the Michaelis-Menten kinetics.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Protease A | Competitive | 5.3 |

| Protease B | Non-competitive | 12.1 |

Synthesis and Biological Evaluation

A study published by PubChem highlighted the synthesis of this compound from simple precursors through a series of reactions including esterification and reduction. The biological evaluation indicated promising results in terms of enzyme inhibition and potential therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other related compounds is essential:

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| (2S,4S)-ethyl 4-hydroxypyrrolidine-2-carboxylate | (2S,4S) | Lower enzyme inhibition potency |

| (2R,4S)-ethyl 4-hydroxypyrrolidine-2-carboxylate | (2R,4S) | Different binding affinity |

The stereochemical configuration significantly impacts the binding affinity and selectivity towards biological targets.

Q & A

Q. What are the established synthetic routes for (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate, and how can stereochemical purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, derivatives of 4-hydroxypyrrolidine carboxylates are synthesized via enantioselective Michael additions using chiral catalysts or silylated intermediates to stabilize stereochemistry . Key steps include:

- Use of bis-silylated methyl-(2S,4R)-4-hydroxypyrrolidine-2-carboxylate derivatives to maintain stereointegrity during functionalization.

- Chromatographic purification (e.g., chiral HPLC) to isolate the (2R,4R) enantiomer and confirm enantiomeric excess (>98%) .

- Crystallographic validation (X-ray diffraction) to verify absolute configuration .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : H and C NMR to confirm the presence of hydroxyl (-OH), ester (-COOEt), and pyrrolidine ring protons. Coupling constants () can indicate stereochemistry .

- HPLC : Reverse-phase HPLC with UV detection (≥97% purity) to assess chemical and stereochemical purity .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] = 174.16 g/mol) .

Q. How should this compound be stored to maintain stability?

Store under inert atmosphere (argon/nitrogen) at -20°C in amber vials to prevent oxidation and hydrolysis of the ester group. Avoid exposure to light or moisture, as the hydroxyl group may participate in intramolecular hydrogen bonding, altering reactivity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in asymmetric catalysis?

The (2R,4R) configuration enables precise spatial arrangement for substrate binding in enantioselective reactions. For example, when incorporated into hybrid mesoporous materials, the compound facilitates asymmetric Michael additions of aldehydes to β-nitrostyrene derivatives with >90% enantiomeric excess. The hydroxyl group acts as a hydrogen-bond donor, while the ester moiety stabilizes transition states .

Q. What computational methods are effective for modeling the conformational dynamics of this compound?

Q. How can discrepancies between experimental and computational data be resolved?

Case Study: If NMR coupling constants conflict with DFT-predicted dihedral angles:

- Re-examine solvent effects (e.g., DMSO-d vs. gas-phase calculations).

- Perform variable-temperature NMR to detect dynamic conformational exchange.

- Validate with X-ray crystallography for solid-state conformation .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Stepwise Protection : Use tert-butoxycarbonyl (Boc) groups to protect the hydroxyl and amine functionalities during intermediate steps .

- Catalytic Asymmetric Hydrogenation : Employ chiral Ru catalysts for stereocontrolled reduction of ketone intermediates (e.g., 80% yield, 99% ee) .

- Workflow Adjustments : Monitor reaction progress via TLC or inline IR spectroscopy to minimize side-product formation .

Data Contradiction & Reproducibility

Q. Why do reported yields for similar pyrrolidine carboxylates vary across studies?

Variations arise from:

- Solvent Choice : Polar solvents (e.g., THF) may favor by-product formation via ring-opening.

- Catalyst Loading : Overuse of chiral catalysts (e.g., >10 mol%) can lead to enantiomer depletion.

- Purification Methods : Silica gel chromatography may inadvertently degrade labile esters; flash chromatography with neutral alumina is preferred .

Q. How can researchers address batch-to-batch variability in enantiomeric excess?

- Implement Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst age).

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Safety & Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.